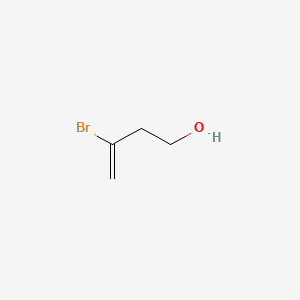

3-Bromo-3-buten-1-ol

描述

Historical Context of 3-Bromo-3-buten-1-ol Utilization in Complex Molecule Synthesis

The utilization of molecules like this compound is intrinsically linked to the development of modern synthetic methodologies, particularly the rise of transition-metal catalysis in the latter half of the 20th century. While specific early examples of its use in landmark syntheses are not widely documented, its value can be understood in the context of the evolving strategies for complex molecule construction.

Historically, the ability to selectively form carbon-carbon bonds with stereochemical precision was a significant challenge. The advent of palladium-catalyzed cross-coupling reactions in the 1970s and their subsequent refinement provided a powerful new toolkit for chemists. Vinylic bromides emerged as reliable and reactive electrophiles for these transformations. researchgate.net A bifunctional reagent like this compound would have been recognized as a valuable asset in this era. It offers two distinct points for chemical modification: the vinylic bromide for coupling reactions and the primary alcohol.

In a typical synthetic plan from this period, the alcohol group could be protected using a standard protecting group. This would allow the vinylic bromide to be used in a cross-coupling reaction to build a more complex carbon skeleton. Subsequently, the protecting group could be removed, revealing the alcohol for further functionalization, such as oxidation to an aldehyde or conversion into a leaving group for a substitution reaction. This orthogonal reactivity—the ability to selectively react one part of the molecule while leaving the other intact—is a cornerstone of modern synthetic strategy. Therefore, the historical utility of this compound is best seen as a direct consequence of the growth of synthetic methods that could exploit its unique combination of functional groups.

Structure

3D Structure

属性

IUPAC Name |

3-bromobut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-4(5)2-3-6/h6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKMFQOHBDVEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336472 | |

| Record name | 3-Bromo-3-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76334-36-6 | |

| Record name | 3-Bromo-3-buten-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076334366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-3-buten-1-ol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04592 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Bromo-3-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-3-buten-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMO-3-BUTEN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4HW642ALH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodologies for the Chemical Synthesis of 3 Bromo 3 Buten 1 Ol

Regiospecific and Stereoselective Synthetic Pathways

Achieving specific chemical arrangements is crucial in organic synthesis. For 3-Bromo-3-buten-1-ol, this involves controlling the placement of the bromine atom and the double bond (regiospecificity), as well as the three-dimensional orientation of the atoms (stereoselectivity).

One established method for synthesizing this compound involves the partial reduction of an ester. The process begins with the carboxylation of propargyl bromide in the presence of nickel carbonyl, which produces ethyl 3-bromo-3-butenoate. researchgate.net This ester is then partially reduced using a reagent like lithium aluminum hydride (LiAlH4) to yield the desired this compound. researchgate.net Ozonolysis of the final product can be used to confirm its structure by yielding formaldehyde (B43269). researchgate.net

| Reactant | Reagent | Product |

| Propargyl bromide | Nickel carbonyl, Ethanol | Ethyl 3-bromo-3-butenoate |

| Ethyl 3-bromo-3-butenoate | Lithium aluminum hydride (LiAlH4) | This compound |

A common and practical approach to synthesizing this compound is through the derivatization of commercially available starting materials. Grignard reagents are frequently employed in this context. For instance, 3-butenylmagnesium bromide can react with formaldehyde to produce 3-buten-1-ol (B139374). smolecule.com While this provides the carbon skeleton and hydroxyl group, subsequent steps would be needed to introduce the bromine at the desired position. Another example involves the use of 3-methyl-3-buten-1-ol, which can be prepared via a Grignard reaction between methallyl halide and formaldehyde. google.com

Stereoselective epoxidation of 3-butene-1-ol using certain bacteria can produce optically active epoxides, which are valuable chiral building blocks. researchgate.netcapes.gov.br While not a direct synthesis of this compound, these chiral epoxides can be further functionalized.

Partial Reduction of Carboxylation Products of Propargyl Bromide

Advanced Synthetic Strategies and Reagents

More complex syntheses may be required to achieve higher yields, specific stereochemistry, or to build more elaborate molecules where this compound is a key intermediate.

In molecules with multiple reactive sites, protecting groups are essential for achieving selectivity. aroonchande.com For precursors to this compound that contain other functional groups, such as a ketone, these groups may need to be temporarily masked. aroonchande.com For example, a ketone can be converted to a ketal using ethylene (B1197577) glycol to prevent it from reacting with a Grignard reagent intended for another part of the molecule. aroonchande.com After the desired reaction, the protecting group is removed under acidic conditions. aroonchande.com

In the context of propargyl alcohol carbonylation, protecting the alcohol function as a benzyl, acetyl, or trimethylsilyl (B98337) ether can enhance the catalyst's lifespan and the practical application of the reaction. researchgate.net

This compound serves as a valuable building block in the synthesis of more complex molecules. scbt.com Its utility is demonstrated in various multi-step reaction sequences. For example, it is a precursor in the synthesis of certain pharmaceutical compounds and natural products. smolecule.com The bromo-alkene functionality allows for a range of subsequent reactions, such as cross-coupling reactions or further functional group transformations.

Reaction Pathways and Mechanistic Investigations of 3 Bromo 3 Buten 1 Ol

Electrophilic and Nucleophilic Transformations

The double bond and the hydroxyl group in 3-bromo-3-buten-1-ol are susceptible to a variety of electrophilic and nucleophilic attacks, leading to the formation of diverse chemical entities.

Ozonolysis Reactions and Subsequent Product Analysis

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. libretexts.orgbyjus.com When this compound undergoes ozonolysis, the double bond is cleaved to yield smaller, oxygenated fragments. The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable ozonide intermediate. libretexts.orgorganicchemistrytutor.com Subsequent workup of the ozonide determines the final products.

In a reductive workup, typically using reagents like zinc and water or dimethyl sulfide, the ozonide is cleaved to form aldehydes and ketones. organicchemistrytutor.comyoutube.com The ozonolysis of this compound under these conditions is expected to break the double bond. One of the resulting fragments would be formaldehyde (B43269), derived from the unsubstituted end of the double bond. researchgate.net The other fragment, containing the bromine and hydroxyl groups, would form bromo(hydroxy)acetaldehyde.

Under oxidative workup conditions, using for example hydrogen peroxide, any aldehyde products are further oxidized to carboxylic acids. youtube.com Therefore, the ozonolysis of this compound followed by an oxidative workup would likely yield bromo(hydroxy)acetic acid and formaldehyde, which could be further oxidized to formic acid and then to carbon dioxide and water.

A study involving the ozonolysis of this compound reported the formation of formaldehyde, confirming the cleavage of the double bond. researchgate.net The analysis of ozonolysis products is a crucial tool for determining the structure of the original alkene. libretexts.org

Table 1: Predicted Ozonolysis Products of this compound

| Workup Condition | Predicted Products from C=C Cleavage |

| Reductive (e.g., Zn/H₂O) | Formaldehyde, Bromo(hydroxy)acetaldehyde |

| Oxidative (e.g., H₂O₂) | Formic acid (further to CO₂ + H₂O), Bromo(hydroxy)acetic acid |

Cyclopropanation Reactions and Derived Compound Formation

Cyclopropanation of alkenes is a fundamental reaction for the synthesis of three-membered carbocyclic rings. In the case of this compound, the double bond can react with carbenes or carbenoids to form cyclopropane (B1198618) derivatives. For instance, dibromocarbene, often generated from bromoform (B151600) and a strong base, can add to the double bond to yield a dibromocyclopropane derivative. researchgate.net

The reaction of unactivated olefins with α-bromo-β-ketoesters and α-bromomalonates under organophotocatalysis has been shown to produce highly substituted cyclopropanes. acs.org This methodology demonstrates broad functional group tolerance, suggesting its potential applicability to this compound. acs.org The use of quinine (B1679958) derivatives as catalysts in cyclopropanation reactions has also been explored for the enantioselective synthesis of complex molecules. buchler-gmbh.com

These cyclopropanation reactions on this compound would lead to the formation of (1-bromo-1-(2-hydroxyethyl))cyclopropane derivatives, which are valuable intermediates for further synthetic transformations.

Transition-Metal Catalyzed Reactions Involving this compound

Transition-metal catalysis offers a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate for such transformations.

Carbonylation Reactions and Esterification Pathways

The carbonylation of unsaturated alcohols using carbon monoxide in the presence of a transition metal catalyst is a known method for synthesizing unsaturated carboxylic acids. google.com Palladium-catalyzed carbonylation of 3-buten-1-ols has been shown to be an efficient route to γ-butyrolactones. uic.edu While direct carbonylation of this compound is not extensively detailed in the provided results, the presence of the vinyl bromide and alcohol functionalities suggests potential for such reactions.

The vinyl bromide moiety could undergo carbonylative coupling reactions. For instance, copper-catalyzed carbonylation of alkyl iodides has been reported, indicating that similar transformations might be feasible for vinyl bromides under appropriate conditions. uic.edu This could potentially lead to the formation of α,β-unsaturated esters or carboxylic acids, depending on the reaction conditions and the nucleophile present.

Cross-Coupling Methodologies (e.g., Suzuki Coupling Precursor)

The vinyl bromide group in this compound makes it an excellent precursor for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. thermofisher.com This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide. thermofisher.com this compound can be coupled with a variety of boronic acids to introduce new alkyl or aryl substituents at the bromine-bearing carbon.

Research has demonstrated the successful Suzuki coupling of 2-bromoalken-3-ols with alkylboronic acids using a palladium catalyst and a specific phosphine (B1218219) ligand (LB-Phos·HBF4), yielding the desired coupling products in moderate to good yields. researchgate.net This methodology is tolerant of various substituents and works with both primary and secondary alkylboronic acids. researchgate.net

The resulting allylic alcohols from the Suzuki coupling are valuable synthetic intermediates that can be used in a wide range of further transformations. The development of new boryl radical precursors is also expanding the scope of borylation strategies for creating organoboron compounds for Suzuki couplings. acs.org

Table 2: Examples of Suzuki Coupling Reactions with Bromoalkenols

| Bromoalkenol Substrate | Boronic Acid | Catalyst System | Product Type | Yield |

| 2-Bromoalken-3-ols | Alkylboronic acids | Pd(OAc)₂ / LB-Phos·HBF₄ | Substituted Alkenols | Moderate to Good researchgate.net |

Olefin Metathesis and Ring-Closing Metathesis Strategies

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. caltech.edu this compound can participate in cross-metathesis reactions with other olefins. For example, its reaction with a partner alkene in the presence of a Grubbs-type catalyst could lead to the formation of a new, substituted bromo-alkenol. The reactivity in cross-metathesis can be influenced by the substitution pattern of the alkene, with 1,1-disubstituted alkenes often showing lower reactivity. caltech.edu

Furthermore, derivatives of this compound can be utilized in ring-closing metathesis (RCM). For this to occur, the alcohol functionality would first need to be elaborated into a diene. For instance, the hydroxyl group could be etherified or esterified with a moiety containing a terminal double bond. The resulting diene could then undergo an intramolecular RCM reaction to form a cyclic compound. RCM is a widely used strategy in the synthesis of various cyclic structures, including those found in natural products. caltech.eduacs.org

Coordination Chemistry with Metal Carbonyl Complexes

The coordination chemistry of this compound with metal carbonyl complexes presents an interesting area of study, particularly in the context of organometallic synthesis and catalysis. While specific studies focusing solely on the coordination of this compound with a wide range of metal carbonyls are not extensively detailed in the available literature, the principles of such interactions can be inferred from related systems. The coordination typically involves the interaction of the alkene or the hydroxyl group of the butenol (B1619263) derivative with the metal center.

Research has shown that this compound can participate in coordination with metal complexes. For instance, its coordination to CpMn(CO)₃ (cyclopentadienylmanganese tricarbonyl) has been examined. fau.edu In such complexes, the metal carbonyl fragment can coordinate to the double bond of the butenol derivative. acs.org The bonding in these complexes involves the donation of π-electrons from the alkene to the metal center and back-donation from the metal's d-orbitals to the π* antibonding orbitals of the alkene. The stability and nature of these complexes are influenced by the electronic properties of both the ligand and the metal carbonyl fragment. amsascw.org.in

The presence of both a bromoalkene and a primary alcohol functionality in this compound allows for various potential binding modes. drugbank.com The hydroxyl group could also interact with the metal center, potentially leading to chelation, although this is less common for simple metal carbonyls without ancillary ligands that promote such binding.

In a broader context, related butenyl and butynyl alcohols have been employed in reactions involving metal carbonyls, such as the Pauson-Khand reaction, which involves the reaction of an alkyne, an alkene, and a cobalt carbonyl complex to form a cyclopentenone. beilstein-journals.org For example, 3-buten-1-ol (B139374) has been used in the synthesis of silyl (B83357) acetals for subsequent Pauson-Khand reactions. beilstein-journals.org These studies highlight the reactivity of the carbon-carbon double bond in butenol derivatives towards metal carbonyl complexes.

Derivatization Strategies for Targeted Functionalization

The chemical structure of this compound, featuring a vinyl bromide, a carbon-carbon double bond, and a primary hydroxyl group, offers multiple sites for derivatization. drugbank.com These functional groups allow for a variety of chemical transformations to introduce new functionalities and construct more complex molecular architectures. scbt.com

Alkene Functionalization via Thiol-Ene Click Chemistry (as related to Baylis-Hillman products)

While direct studies on thiol-ene click chemistry with this compound are not prevalent, the principles can be understood from its structural similarity to Baylis-Hillman adducts, which also contain an activated alkene and a hydroxyl group. researchgate.netresearchgate.netacs.org The thiol-ene reaction is a powerful and efficient "click" chemistry method for the functionalization of alkenes. frontiersin.orgresearchgate.netrsc.org This reaction typically proceeds via a radical-mediated addition of a thiol to a carbon-carbon double bond. frontiersin.org

In the context of Baylis-Hillman adducts, the alkene group can be quantitatively functionalized using thiol-ene click chemistry, leading to a diverse range of polymers with varied physical properties. researchgate.netresearchgate.netacs.org This suggests that the double bond in this compound could similarly be a target for such modifications. The reaction would involve the addition of a thiol (R-SH) across the double bond, which could be initiated by light or a radical initiator. This would result in the formation of a thioether derivative. The versatility of this method allows for the introduction of a wide array of functional groups, depending on the structure of the thiol used. googleapis.com

It is important to note that the presence of the vinyl bromide in this compound might influence the reaction, potentially participating in side reactions under certain radical conditions. However, the high efficiency and orthogonality of click chemistry often allow for selective transformations. frontiersin.org

Protection of the Hydroxyl Group (e.g., Silyl Ethers)

Protection of the hydroxyl group in this compound is a common and crucial step in multi-step syntheses to prevent its interference with subsequent reactions targeting the alkene or bromide functionalities. acs.org Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under various reaction conditions, and facile cleavage. google.com

The formation of a silyl ether from this compound involves the reaction of the alcohol with a silylating agent, typically a silyl halide (e.g., trimethylsilyl (B98337) chloride, tert-butyldimethylsilyl chloride) or a silyl triflate, in the presence of a base. orgsyn.org The choice of the silylating agent allows for tuning the stability of the resulting silyl ether. For instance, tert-butyldimethylsilyl (TBDMS) ethers are significantly more stable than trimethylsilyl (TMS) ethers. caltech.edu

The general reaction is as follows:

HO-CH₂CH₂C(Br)=CH₂ + R₃Si-X → R₃Si-O-CH₂CH₂C(Br)=CH₂ + HX

Where R₃Si-X is the silylating agent and HX is the acid byproduct, which is neutralized by the base. This protection strategy is fundamental in organic synthesis, enabling the selective manipulation of other functional groups within the molecule. acs.org The deprotection of the silyl ether is typically achieved under mild conditions, such as with fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride) or acidic conditions, regenerating the hydroxyl group for further transformations. orgsyn.org

Table of Silylating Agents and Their Properties

| Silylating Agent | Abbreviation | Common Protecting Group | Key Characteristics |

| Trimethylsilyl chloride | TMSCl | Trimethylsilyl (TMS) | Readily cleaved, sensitive to mild acid. |

| tert-Butyldimethylsilyl chloride | TBDMSCl | tert-Butyldimethylsilyl (TBDMS) | More stable than TMS, robust to many reaction conditions. |

| Triethylsilyl chloride | TESCl | Triethylsilyl (TES) | Intermediate stability between TMS and TBDMS. |

| tert-Butyldiphenylsilyl chloride | TBDPSCl | tert-Butyldiphenylsilyl (TBDPS) | Very stable, often used for robust protection. caltech.edu |

| Triisopropylsilyl chloride | TIPSCl | Triisopropylsilyl (TIPS) | Bulky, provides steric hindrance and high stability. |

Stereochemical Aspects in 3 Bromo 3 Buten 1 Ol Chemistry

Enantioselective Synthesis and Chiral Derivative Preparation

The achiral nature of 3-bromo-3-buten-1-ol means that enantioselective synthesis focuses on its conversion into chiral derivatives through reactions that create one or more stereocenters. Key strategies involve enzymatic resolutions and asymmetric reactions targeting the molecule's double bond or hydroxyl group.

A prominent method for generating chiral building blocks is through enzyme-catalyzed reactions. Lipases, for instance, are widely used for the kinetic resolution of racemic alcohols and their corresponding esters. While direct enzymatic resolution on this compound is not extensively documented, the principles are well-established for structurally similar haloalcohols. For example, the lipase-catalyzed kinetic resolution of racemic (±)-syn- and (±)-anti-3-bromo-2-butanols has been successfully employed to prepare all four possible stereoisomers in high enantiomeric excess (>95% ee). researchgate.net This is achieved either through the hydrolysis of the corresponding acetates or the direct esterification of the alcohols. researchgate.net This methodology is directly applicable to derivatives of this compound where a stereocenter is introduced.

Another approach is the asymmetric modification of the double bond. Stereoselective epoxidation of the double bond in 3-buten-1-ol (B139374) has been accomplished using microbial systems, suggesting a viable pathway for creating chiral epoxy alcohols from the brominated analog. capes.gov.br Such chiral epoxides are valuable intermediates, as the subsequent ring-opening reactions can be controlled to produce a variety of enantiomerically enriched products.

Furthermore, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate. This transformation occurs without affecting the configuration of the carbon-oxygen bond. libretexts.org If the alcohol were part of a chiral derivative, this allows for subsequent SN2 reactions with nucleophiles, which proceed with a predictable inversion of configuration, providing robust stereochemical control. libretexts.org

The following table summarizes common strategies for preparing chiral derivatives from allylic and homoallylic alcohols like this compound.

| Method | Description | Typical Outcome |

| Enzymatic Kinetic Resolution | Use of enzymes (e.g., lipases) to selectively acylate or hydrolyze one enantiomer of a racemic mixture of a chiral derivative. researchgate.net | Separation of enantiomers, yielding one enantiomer as the alcohol and the other as the ester, both in high enantiomeric purity. researchgate.net |

| Asymmetric Epoxidation | Introduction of an epoxide across the double bond using a chiral catalyst or biological system. capes.gov.br | Formation of a chiral epoxide, which can be opened stereoselectively to yield various diol derivatives. |

| Derivatization and SN2 Reaction | Conversion of the alcohol to a good leaving group (e.g., tosylate) followed by nucleophilic substitution. libretexts.org | Inversion of configuration at the carbon atom bearing the hydroxyl group, allowing for the synthesis of products with opposite stereochemistry to the starting alcohol. libretexts.org |

Diastereoselective Transformations and Stereochemical Control

Diastereoselectivity is crucial when a reaction creates a new stereocenter in a molecule that already possesses one, or when forming geometric isomers (E/Z) across a double bond. In the context of this compound chemistry, transformations often focus on controlling the geometry of the vinyl bromide moiety or the facial selectivity of additions to the double bond.

The synthesis of substituted derivatives of this compound can result in diastereomeric mixtures. For instance, the dehydrobromination of 3,4-dibromo-3-methyl-butan-1-ol yields a mixture of E- and Z-isomers of 4-bromo-3-methyl-3-buten-1-ol. cdnsciencepub.com These geometric isomers can be separated using chromatographic techniques, providing access to diastereomerically pure building blocks for further synthesis. cdnsciencepub.com

Palladium-catalyzed reactions are particularly effective for achieving high diastereoselectivity. The reaction of α-allenic acetates with lithium bromide in the presence of a palladium(II) catalyst, for example, yields (Z,E)-2-bromo-1,3-dienes with excellent diastereoselectivity. acs.org This type of transformation highlights how metal catalysis can convert a diastereomeric mixture of starting materials into a single diastereomer of the product, demonstrating powerful stereochemical control. acs.org

In addition, the vinyl bromide group in this compound derivatives can be metalated to form a vinyl lithium or other organometallic species. The subsequent addition of this nucleophile to a chiral aldehyde or ketone can proceed with high diastereoselectivity. The stereochemical outcome is often dictated by the steric environment and the potential for chelation control, as described by models like the Cram-chelate transition state. researchgate.net For instance, the addition of a vinyllithium (B1195746) species derived from a protected this compound analog to a chiral aldehyde has been shown to proceed with high diastereoselectivity, enabling the construction of complex polyol chains. researchgate.net

The table below details examples of diastereoselective reactions relevant to the this compound scaffold.

| Reaction Type | Reagents/Conditions | Substrate Type | Diastereomeric Outcome |

| Dehydrobromination | 5 M KOH in MeOH cdnsciencepub.com | 3,4-Dibromo-3-methyl-butan-1-ol | 4:1 mixture of E- and Z-isomers of 4-bromo-3-methyl-3-buten-1-ol. cdnsciencepub.com |

| Palladium-Catalyzed SN2' | Pd(OAc)₂, LiBr acs.org | α-Allenic Acetates | (Z,E)-2-Bromo-1,3-dienes with excellent diastereoselectivity. acs.org |

| Vinyl Anion Addition | t-BuLi, then addition to chiral aldehyde researchgate.net | Silyl-protected bromo-propene | High diastereoselectivity (dr = 8.5:1 to >97.5:2.5) based on Cram-chelate control. researchgate.net |

Analytical Methodologies for Stereoisomer Distinction and Assignment

The successful application of stereoselective synthesis relies on robust analytical methods to determine the composition and absolute or relative configuration of the resulting stereoisomers. For derivatives of this compound, a combination of chromatographic and spectroscopic techniques is employed.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), particularly with chiral stationary phases, are indispensable for separating and quantifying enantiomers and diastereomers. For example, the enantiomeric excess (ee) of the stereoisomers of 3-bromo-2-butanol, a saturated analog, was determined using chiral GC. researchgate.net Similarly, the separation of geometric E- and Z-isomers of 4-bromo-3-methyl-3-buten-1-ol was achieved using flash chromatography followed by medium-pressure liquid chromatography (MPLC). cdnsciencepub.com

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing diastereomers. Geometric isomers often exhibit distinct chemical shifts (δ) and coupling constants (J) in their ¹H NMR spectra. For example, in the analysis of E/Z isomers of 4-bromo-3-methyl-3-buten-1-ol, the vinylic proton signal appears at δ 5.90 ppm for the Z-isomer and δ 5.82 ppm for the E-isomer. cdnsciencepub.com The protons of the adjacent methylene (B1212753) group (CH₂) also show different chemical shifts and coupling patterns, allowing for unambiguous assignment. cdnsciencepub.com For more complex acyclic structures, advanced NMR techniques and the application of empirical rules or comparison with computational models can help assign relative stereochemistry.

Stereochemical Assignment: The ultimate determination of absolute configuration often requires correlation with a known standard or X-ray crystallography. However, for many acyclic diols and related functionalized alcohols, derivatization with a chiral agent followed by NMR analysis (e.g., Mosher's ester analysis) can be used. Another powerful technique is Circular Dichroism (CD) spectroscopy, where the CD exciton (B1674681) chirality method has been applied to assign the stereochemistry of acyclic 2- and 3-sulfanyl-1-alkanols, a method applicable to similar oxygenated systems. acs.org

The following table summarizes the key analytical techniques used for stereoisomer analysis of this compound derivatives.

| Technique | Application | Information Obtained |

| Chiral GC/HPLC | Separation of enantiomers and diastereomers. researchgate.net | Enantiomeric excess (ee), diastereomeric ratio (dr), and isomeric purity. researchgate.net |

| ¹H and ¹³C NMR | Distinction between diastereomers (e.g., E/Z isomers). cdnsciencepub.com | Structural confirmation, isomeric ratio based on integration of distinct signals, relative stereochemistry through coupling constants and NOE analysis. cdnsciencepub.com |

| Circular Dichroism (CD) | Assignment of absolute configuration of chiral derivatives. acs.org | Determination of absolute stereochemistry by applying the exciton chirality method to suitable derivatives. acs.org |

Role of 3 Bromo 3 Buten 1 Ol As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

The structure of 3-Bromo-3-buten-1-ol is particularly well-suited for the synthesis of heterocyclic compounds, a cornerstone of medicinal chemistry and materials science. scbt.com The presence of two distinct functional groups—a nucleophilic hydroxyl group and an electrophilic sp²-hybridized carbon bonded to bromine—allows for sequential and controlled cyclization reactions. scbt.comdrugbank.comchembk.com

A general and powerful strategy involves leveraging the hydroxyl group for an initial coupling reaction, followed by a ring-closing step utilizing the vinyl bromide. For example, the alcohol can undergo O-alkylation or etherification with a molecule containing another reactive site. Subsequently, the vinyl bromide can participate in an intramolecular transition-metal-catalyzed cross-coupling reaction, such as the Heck, Suzuki-Miyaura, or Sonogashira reaction, to forge the final carbon-carbon or carbon-heteroatom bond that closes the ring. mdpi.comchemie-brunschwig.ch This approach has been used to access a variety of ring systems. For instance, related γ-mercaptoalkanols can undergo direct cyclization to form four-membered thietanes. beilstein-journals.org Similarly, the general reactivity of bromo-organic compounds is widely applied in cyclization reactions to form various heterocyclic structures. sci-hub.se

Intermediate in the Formation of Conjugated Dienes and Functionalized Olefins

This compound is an effective intermediate for producing conjugated dienes, which are important structural motifs in many natural products and polymers. caltech.edu The vinyl bromide functionality is a key handle for introducing a second double bond in conjugation with the existing one. This transformation is commonly achieved through palladium-catalyzed cross-coupling reactions. acs.org For example, a Suzuki-Miyaura coupling with an alkenylboronic acid or a Stille coupling with an organostannane can efficiently generate a 1,3-diene system. chemie-brunschwig.ch Research on the dehydration of diols to form conjugated dienes has shown that bromo-substituted alcohols can act as key intermediates in these transformations. kuleuven.be

Furthermore, the compound serves as a precursor to a variety of functionalized olefins. The hydroxyl group can be easily modified; for instance, it can be oxidized to an aldehyde or a carboxylic acid. Alternatively, the alcohol can be protected, allowing for selective reactions at the vinyl bromide site before deprotection and further modification. In one documented synthesis, the hydroxyl group of this compound was protected as a tert-butyldimethylsilyl (TBDMS) ether, demonstrating the ability to selectively functionalize one part of the molecule while preserving the other for subsequent steps. caltech.edu

| Reaction Type | Reactive Site(s) | Resulting Structure | Example Transformation |

|---|---|---|---|

| Cyclization | -OH and -C(Br)=CH₂ | Heterocycles | Intramolecular Heck or Suzuki Reaction |

| Cross-Coupling | -C(Br)=CH₂ | Conjugated Dienes | Suzuki coupling with alkenylboronic acid |

| Oxidation | -OH | Functionalized Olefins | Conversion to 3-bromo-3-butenal |

| Protection/Alkylation | -OH | Elaborate Scaffolds | Ether formation followed by coupling |

Application in Complex Natural Product Synthesis

While specific, named total syntheses employing this compound as a starting material are specialized, its structural motifs and reactivity patterns are relevant to the synthesis of complex natural products. Building blocks containing both an alkene and an alcohol are valuable in constructing natural product skeletons. For example, the Prins cyclization, which uses homoallylic alcohols like 3-buten-1-ol (B139374), is a key step in synthesizing diterpene-tetrahydropyran hybrid compounds. researchgate.net The vinyl bromide in this compound offers an additional layer of synthetic utility, allowing for its conversion into other functional groups or for its use as a stable precursor to a more reactive organometallic species at a critical stage in a synthetic sequence.

Utility in the Construction of Elaborate Organic Scaffolds

Beyond specific target classes, this compound is a valuable tool for building elaborate and novel organic scaffolds. scbt.com The term "building block" aptly describes its role, where it can be incorporated into larger molecules through reactions at either of its functional ends. scbt.com The hydroxyl group allows for its attachment to other molecular fragments through ether or ester linkages. For instance, syntheses of functionalized benzocyclobutenones, which are themselves valuable synthetic intermediates, have been achieved using related buten-1-ol derivatives that are attached to a phenol (B47542) before a cycloaddition reaction. nih.gov

Computational and Theoretical Chemistry Studies on 3 Bromo 3 Buten 1 Ol and Its Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations are fundamental to predicting the molecular properties of 3-bromo-3-buten-1-ol. Density Functional Theory (DFT) is a particularly common method for studying butene derivatives and similar molecules due to its balance of accuracy and computational cost.

Research on various butene derivatives, including those with bromo and hydroxyl substitutions, has been conducted using DFT at the B3LYP/6-311++G(d,p) level of theory to determine properties such as absolute electronic energies and dipole moments. jocpr.com For the related compound 3-buten-1-ol (B139374), high-level calculations using G2 and G3 theories have been performed to determine its gas-phase enthalpy of formation, yielding a value of -147.3 ± 1.8 kJ mol⁻¹. researchgate.net These high-level methods provide excellent agreement with experimental data and can be used to estimate thermochemical properties for a range of related alcohols. researchgate.net

While specific, in-depth DFT studies exclusively on this compound are not widely published in top-tier journals, computational data is available in chemical databases. These calculations provide valuable predictions of the molecule's physicochemical properties.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 20.23 Ų | chemscene.com |

| LogP | 1.2774 | chemscene.com |

| Hydrogen Bond Acceptors | 1 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

Additionally, advanced techniques can predict how the molecule will behave in analytical instruments. The predicted collision cross-section (CCS) values, which are important for ion mobility-mass spectrometry, have been calculated for various adducts of this compound.

Table 2: Predicted Collision Cross Section (CCS) of this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 150.97531 | 123.5 |

| [M+Na]⁺ | 172.95725 | 134.6 |

| [M-H]⁻ | 148.96075 | 125.6 |

| [M+NH₄]⁺ | 168.00185 | 147.5 |

| [M+K]⁺ | 188.93119 | 124.4 |

| [M+H-H₂O]⁺ | 132.96529 | 124.9 |

Data sourced from PubChemLite. uni.lu

Reaction Mechanism Elucidation through Advanced Computational Modeling

Advanced computational modeling is instrumental in mapping out the potential energy surfaces of reactions, identifying transition states, and elucidating reaction mechanisms. While specific mechanistic studies on this compound are scarce, research on structurally related compounds demonstrates the power of these methods.

For instance, the thermal decomposition of the parent compound, 3-buten-1-ol, has been studied using MP2/6-31G(d) level of theory. researchgate.net The calculations proposed a one-step retro-ene reaction mechanism proceeding through a six-membered cyclic transition state, leading to propene and formaldehyde (B43269) as products. researchgate.net This type of concerted mechanism is common for β-hydroxy alkenes. researchgate.net

In another example, the reaction of 1-bromo-3,3,3-trifluoropropene with hydroxyl (OH) radicals was investigated theoretically at the CCSD/aug-cc-pVDZ//B3LYP/6-311++G(d,p) level. mdpi.com The study explored the potential energy surface, located stationary points and transition states, and determined that the most favorable reaction pathways involve the addition of the OH radical to the carbon-carbon double bond. mdpi.com This highlights the reactivity of the double bond in haloalkenes towards radical species.

Elucidation of Structure-Reactivity Relationships from Theoretical Perspectives

Theoretical studies are crucial for understanding how a molecule's structure dictates its reactivity. For this compound, key structural features include the vinyl bromide moiety, the primary alcohol, and the C-C double bond.

Computational studies on a series of butene derivatives using DFT have calculated global reactivity descriptors to quantify and compare their chemical behavior. jocpr.com Descriptors such as ionization potential (IP), electron affinity (EA), molecular hardness (η), and electrophilicity (ω) provide a quantitative measure of reactivity. jocpr.com Such studies have shown that chloro and bromo derivatives of butene are among the most unstable, indicating higher reactivity. jocpr.com The high electrophilicity of halogenated alkenes makes them susceptible to nucleophilic attack.

The reactivity of this compound is governed by the interplay of electronic and steric effects from its functional groups. The bromine atom, being electron-withdrawing, influences the electron density across the double bond, while the hydroxyl group can act as both a hydrogen bond donor and acceptor, affecting intermolecular interactions and potentially participating in intramolecular reactions. Structure-reactivity studies on a wide range of alcohols have shown that oxidation rates are highly dependent on steric hindrance and electronic effects, which stabilize transition states. researchgate.net For this compound, theoretical models could predict the regioselectivity of reactions like electrophilic additions, which are directed by the electronic properties of the conjugated system.

Enzymatic Transformations and Biocatalysis Involving 3 Bromo 3 Buten 1 Ol

Substrate Recognition and Binding in Biological Systems (e.g., Methane (B114726) Monooxygenase)

The interaction of 3-Bromo-3-buten-1-ol with biological systems has been notably investigated in the context of methane monooxygenase (MMO), an enzyme capable of oxidizing methane and other small hydrocarbons. researchgate.netatomistry.com The soluble form of methane monooxygenase from Methylococcus capsulatus has been a key focus of these studies. drugbank.com

Crystallographic studies have provided detailed insights into how this compound is accommodated within the active site of the soluble methane monooxygenase hydroxylase (MMOH) component. The corresponding structure is available in the Protein Data Bank under the entry 1xve. drugbank.comatomistry.com Research on MMOH has revealed a series of cavities within its alpha-subunit that form a pathway for substrates to enter and products to exit the buried diiron active site. pdbj.org Alcohols, serving as product analogues, have been observed to bind within these cavities, helping to map this pathway. pdbj.org

Specifically, product analogues can bind in a position that bridges the two iron atoms within the active site, which is believed to be the site of hydroxylation. pdbj.org The binding of this compound in this manner helps to understand how MMOH, an enzyme evolved for a small substrate like methane, can also bind larger and more complex molecules. researchgate.netpdbj.org This interaction can also induce conformational changes in the enzyme, such as perturbations in the amino acid side-chain "gates" that connect the cavities, potentially forming a continuous channel. pdbj.org

Table 1: PDB Entry for this compound with Methane Monooxygenase

| PDB ID | Enzyme Name | Organism | Description |

| 1xve | Soluble Methane Monooxygenase Hydroxylase | Methylococcus capsulatus | Structure of MMOH soaked with 3-bromo-3-butenol. scirp.org |

Biocatalytic Synthesis and Enzymatic Derivatization (e.g., with Kinases)

The functional groups of this compound present opportunities for enzymatic derivatization to synthesize new compounds. Kinases, which catalyze the transfer of phosphate (B84403) groups from a donor (like ATP) to a substrate, are one class of enzymes explored for this purpose. nih.govthermofisher.com This phosphorylation can introduce a polar, negatively charged group, significantly altering the molecule's properties and potential for further reactions. nih.gov

In a study investigating the substrate scope of the kinase enzymes THIM and IPK, this compound was screened as a potential substrate for diphosphorylation. cardiff.ac.uk This process is part of a chemoenzymatic pathway designed to generate unnatural diphosphate (B83284) analogues for use in terpene synthesis. cardiff.ac.uk However, the study found that this compound was not successfully diphosphorylated. It was suggested that its bulky and hydrophobic nature prevented it from being an effective substrate for these particular kinases under the tested conditions. cardiff.ac.uk

While this specific attempt at derivatization was unsuccessful, other enzymatic transformations on the butenol (B1619263) scaffold have been reported. For instance, the stereoselective epoxidation of the related compound 3-buten-1-ol (B139374) has been successfully carried out using alkene-utilizing bacteria such as Mycobacterium species. tandfonline.comresearchgate.net This suggests that monooxygenases within these organisms can catalyze the addition of an oxygen atom across the double bond, a reaction that could potentially be applied to this compound to produce chiral epoxides, which are valuable synthetic intermediates.

Table 2: Screening of this compound as a Kinase Substrate

| Enzyme System | Substrate | Reaction Type | Outcome | Potential Reason for Outcome |

| THIM and IPK | This compound | Diphosphorylation | Unsuccessful | Bulky and hydrophobic nature of the substrate. cardiff.ac.uk |

Chemoenzymatic Approaches to Analogues and Modified Compounds

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the broad reaction scope of traditional organic chemistry. This strategy is particularly powerful for producing enantiomerically pure compounds that can serve as building blocks for complex molecules. scirp.orgnih.gov

A notable example, while not starting directly from this compound, demonstrates a powerful chemoenzymatic route using a closely related analogue. In this work, the synthesis of an enantiomerically enriched bicyclic carbocycle was achieved starting from (RS)-1-(2-bromocyclohex-1-en-1-yl) but-3-en-1-yl acetate. researchgate.netscirp.orgscirp.org The key step in this process is the enantioselective hydrolysis of the racemic acetate, mediated by the whole cells of the yeast Candida parapsilosis ATCC 7330. researchgate.netscirp.org

This biocatalytic resolution effectively separates the enantiomers, providing the (R)-alcohol with high enantiomeric excess (>99 ee) and a conversion of 49%. researchgate.net The resulting optically pure allylic alcohol is then used as a chiral starting material in subsequent chemical steps, such as intramolecular cyclization, to construct the target bicyclic carbocycle. scirp.org This work establishes a clear and effective chemoenzymatic pathway where an enzyme is used to create a key chiral synthon from a bromo-alkenyl substrate. Candida parapsilosis has been recognized as a versatile biocatalyst capable of various useful oxidation and reduction reactions for generating chiral synthons. mdpi.comresearchgate.net

Table 3: Chemoenzymatic Synthesis Using a 3-Buten-1-ol Analogue

| Starting Material | Biocatalyst | Reaction Type | Product | Enantiomeric Excess (ee) | Application of Product |

| (RS)-1-(2-bromocyclohex-1-en-1-yl) but-3-yn-1-yl acetate | Candida parapsilosis ATCC 7330 | Enantioselective Hydrolysis | (R)-1-(2-bromocyclohex-1-en-1-yl) but-3-yn-1-ol | >99% researchgate.net | Chiral starting material for synthesis of bicyclic alcohols. researchgate.netscirp.org |

Analytical Methodologies for the Characterization and Reaction Monitoring of 3 Bromo 3 Buten 1 Ol

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of 3-Bromo-3-buten-1-ol, providing insights into its functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR are used to map out the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, the key expected signals are:

Vinylic Protons: Two distinct signals are expected for the geminal protons on the carbon-carbon double bond (C=CH₂). These protons are in different chemical environments relative to the bromine atom and the rest of the molecule. They typically appear as singlets or narrow doublets in the downfield region of the spectrum, generally between 5.5 and 6.0 ppm.

Methylene (B1212753) Protons adjacent to Hydroxyl Group (-CH₂OH): The two protons on the carbon atom bonded to the hydroxyl group are chemically equivalent and will appear as a triplet, due to coupling with the adjacent methylene group. This signal is typically found around 3.8 ppm.

Methylene Protons adjacent to the Vinylic Carbon (-C(Br)CH₂-): The two protons on the carbon atom adjacent to the double bond will also appear as a triplet, coupling with the protons of the -CH₂OH group. This signal is expected to be further upfield, around 2.7 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton signal is a broad singlet and its chemical shift can vary depending on solvent, concentration, and temperature. It can often be identified by its disappearance upon shaking the sample with a drop of D₂O.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Vinylic Protons (C=CH ₂) | 5.5 - 6.0 | d (Doublet) or s (Singlet) |

| Methylene (-CH ₂OH) | ~3.8 | t (Triplet) |

| Methylene (-C(Br)CH ₂-) | ~2.7 | t (Triplet) |

| Hydroxyl (-OH ) | Variable | br s (Broad Singlet) |

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

The spectrum for this compound is expected to show four distinct signals corresponding to the four carbon atoms. The sp² hybridized carbons of the double bond will appear downfield, with the bromine-substituted carbon (C =C) appearing at a lower field than the terminal methylene carbon (C=C H₂). The sp³ hybridized carbons of the ethyl alcohol fragment will appear further upfield.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum confirms the presence of the key hydroxyl and alkene groups. Commercial suppliers confirm that the spectrum of their product conforms to the expected structure. waters.comchromatographytoday.combiotechfluidics.comthermofisher.comthermofisher.com

Key characteristic absorption bands for this compound include:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding.

C-H Stretches: Absorptions for sp² C-H stretching (from the vinylic protons) appear just above 3000 cm⁻¹, while sp³ C-H stretching absorptions appear just below 3000 cm⁻¹.

C=C Stretch: A medium intensity absorption band around 1640 cm⁻¹ indicates the presence of the carbon-carbon double bond.

C-O Stretch: A strong absorption band in the 1050-1150 cm⁻¹ region corresponds to the stretching vibration of the carbon-oxygen single bond of the primary alcohol.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Alcohol (O-H) | Stretching, H-bonded | 3200 - 3600 (Broad) |

| Alkene (sp² C-H) | Stretching | 3010 - 3100 |

| Alkane (sp³ C-H) | Stretching | 2850 - 2960 |

| Alkene (C=C) | Stretching | ~1640 |

| Alcohol (C-O) | Stretching | 1050 - 1150 |

| Alkyl Halide (C-Br) | Stretching | 500 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and other impurities, as well as for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds in a mixture. Since this compound lacks a strong ultraviolet (UV) chromophore, standard UV detection is not effective. Instead, a universal detection method is required.

A common approach is Reverse-Phase HPLC (RP-HPLC) coupled with a Refractive Index Detector (RID). waters.comchromatographytoday.combiotechfluidics.comthermofisher.comknauer.net The RID is sensitive to changes in the refractive index of the mobile phase as the analyte elutes, making it ideal for non-absorbing compounds like alcohols. waters.comknauer.net An alternative universal detector is the Charged Aerosol Detector (CAD), which can be used with gradient elution, offering more flexibility in method development. researchgate.neton24.com

| Parameter | Typical Condition |

| Mode | Reverse-Phase (RP) |

| Stationary Phase | C18 (Octadecyl-silica) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water |

| Detector | Refractive Index Detector (RID) or Charged Aerosol Detector (CAD) |

| Application | Purity assessment, quantification, reaction monitoring |

Gas Chromatography (GC) is the primary method used by commercial suppliers to assess the purity of this compound, with typical purities reported as ≥97.0%. waters.comchromatographytoday.comthermofisher.com This technique is well-suited for volatile and thermally stable compounds. The sample is vaporized and separated on a capillary column, and a Flame Ionization Detector (FID) is typically used for detection due to its excellent sensitivity to organic compounds.

| Parameter | Typical Condition |

| Mode | Capillary Gas Chromatography |

| Stationary Phase | Polar column (e.g., Wax or Polyethylene Glycol) |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) |

| Application | Purity assessment and quantification |

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides an exceptionally powerful analytical tool that combines the separation power of LC with the high sensitivity and specificity of MS. rsc.org This is particularly useful for identifying this compound in complex reaction mixtures.

The key advantage of MS detection for this compound is its ability to identify the unique isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic pair of peaks (an isotopic cluster) in the mass spectrum for any bromine-containing fragment, separated by 2 mass units (M and M+2) with roughly equal intensity. This pattern is a definitive marker for the presence of a single bromine atom in the molecule or fragment ion.

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the column stationary phase, allowing for faster analysis and higher resolution separations compared to conventional HPLC. sielc.com Coupling UPLC with a mass spectrometer (UPLC-MS) is a state-of-the-art method for rapidly monitoring reactions involving this compound, allowing for both separation from other components and unambiguous identification.

Future Directions and Emerging Research Avenues in 3 Bromo 3 Buten 1 Ol Chemistry

Development of Novel Catalytic Systems for Efficient 3-Bromo-3-buten-1-ol Transformations

The transformation of this compound is an area ripe for exploration with modern catalytic technologies. The vinyl bromide moiety is an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the alcohol group can direct reactions or be transformed itself.

Future research will likely focus on several key catalytic areas:

Palladium- and Nickel-Catalyzed Cross-Coupling: While palladium-catalyzed reactions of vinyl halides are well-established, new research is focused on expanding the scope and efficiency. nih.gov Systems that couple this compound with various partners (e.g., arylboronic acids in Suzuki coupling, terminal alkynes in Sonogashira coupling) under milder conditions are of significant interest. researchgate.netmdpi.com Nickel catalysis, offering a more earth-abundant alternative, is also a promising avenue for direct fluorosulfonylation and other transformations of vinyl bromides. acs.org

Photoredox and Dual Catalysis: Visible-light photoredox catalysis has emerged as a powerful, sustainable method for activating organic halides. acs.orgresearchgate.net Applying this to this compound could enable novel radical-based transformations that are complementary to traditional two-electron pathways. Dual catalytic systems, combining a photoredox catalyst with a transition metal like nickel or copper, could unlock new reaction pathways, such as enantioselective functionalization. acs.orgsustech.edu.cn

Electrochemical Catalysis: Electrochemistry offers a reagent-free method for generating reactive species. The electrochemical reduction of vinyl bromides can generate vinyl radicals for cyclization or carboxylation with CO2. thieme-connect.com This approach could be applied to this compound for the synthesis of complex cyclic structures.

Table 1: Emerging Catalytic Systems for Vinyl Halide Transformations

| Catalytic Strategy | Catalyst/System Example | Potential Transformation of this compound | Research Focus |

|---|---|---|---|

| Cross-Coupling | Palladium-diphosphine complexes | Suzuki, Sonogashira, Heck reactions | Mild conditions, functional group tolerance nih.govresearchgate.net |

| Cross-Coupling | Nickel(II) complexes with reductant | Carboxylation, Fluorosulfonylation | Use of earth-abundant metals, novel functionalization acs.orgthieme-connect.com |

| Photoredox Catalysis | Iridium or Ruthenium complexes | Radical additions, C-H functionalization | Green energy source, unique radical reactivity acs.org |

| Electrocatalysis | Palladium or Nickel cathodes | Reductive coupling, Carboxylation | Reagent-free activation, CO2 utilization thieme-connect.com |

| Asymmetric Catalysis | Copper(I) with chiral ligands | Enantioselective halo-functionalization | Synthesis of axially chiral products sustech.edu.cn |

Exploration of New Applications in Materials Science and Advanced Medicinal Chemistry

The unique structure of this compound makes it a valuable precursor for creating functional molecules and materials.

Materials Science: Vinyl halides are used as monomers for copolymers with flame-retardant properties. nih.gov The presence of the hydroxyl group in this compound offers a site for further polymerization or grafting onto surfaces, suggesting its potential in creating specialized functional polymers. Future research could explore its incorporation into polyesters, polyurethanes, or other polymers where the bromine atom imparts properties like fire resistance or increased refractive index.

Advanced Medicinal Chemistry: Halogenated compounds are ubiquitous in pharmaceuticals, and building blocks like this compound are valuable for drug discovery. Its vinyl bromide and alcohol functionalities allow for its use in constructing complex molecular scaffolds. scbt.com

Heterocycle Synthesis: The compound is a prime candidate for synthesizing heterocyclic compounds, which are core structures in many drugs. For example, the vinyl group can participate in cycloaddition reactions, while the alcohol can be used to form ethers or esters as part of a larger ring system.

Bioactive Compound Synthesis: Vinyl halides are intermediates in the synthesis of important molecules like coenzyme Q10. nih.gov The butenol (B1619263) framework itself is found in natural products, such as butenolides, which exhibit diverse biological activities. organic-chemistry.org Research into using this compound to access butenolide precursors or other natural product skeletons is a promising direction. organic-chemistry.orgsmolecule.com

Table 2: Potential Future Applications of this compound

| Field | Potential Application | Role of this compound | Key Structural Features Utilized |

|---|---|---|---|

| Materials Science | Flame-Retardant Polymers | Monomer or co-monomer | Vinyl group for polymerization, Bromine atom for flame retardancy nih.gov |

| Materials Science | Functional Coatings | Surface grafting agent | Hydroxyl group for attachment, Bromine for further modification |

| Medicinal Chemistry | Heterocycle Synthesis | Versatile building block | Bifunctionality enables multi-step cyclizations |

| Medicinal Chemistry | Natural Product Synthesis | Precursor to scaffolds | Can be elaborated into butenolides or other complex structures organic-chemistry.org |

| Medicinal Chemistry | Drug Discovery | Intermediate for APIs | Used in the synthesis of active pharmaceutical ingredients (APIs) nih.gov |

Advanced Mechanistic Studies Utilizing In Situ Spectroscopy and Sophisticated Computational Methods

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. Future research will increasingly rely on a synergistic combination of advanced spectroscopic and computational techniques.

In Situ Spectroscopy: Techniques like in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for studying transient intermediates in real-time. ethz.cheurekaselect.comsheffield.ac.uk Applying these methods to catalytic reactions of this compound can help identify short-lived organometallic species, track reaction kinetics, and elucidate catalytic cycles without ambiguity. ethz.cheurekaselect.com This is particularly important for understanding complex processes like photoredox or dual catalysis. rsc.org

Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for mapping out reaction pathways. researchgate.netfrontiersin.org For this compound, DFT can be used to model the entire catalytic cycle of a cross-coupling reaction, including oxidative addition, transmetalation, and reductive elimination steps. researchgate.netfrontiersin.orgfrontiersin.org Such studies can predict transition state energies, explain stereochemical outcomes, and guide the rational design of more efficient catalysts. frontiersin.orgacademicjournals.org

Table 3: Methods for Advanced Mechanistic Studies

| Technique | Type of Information Provided | Relevance to this compound Chemistry |

|---|---|---|

| In Situ NMR Spectroscopy | Identification of intermediates, reaction kinetics, structural information of species in solution. eurekaselect.com | Elucidating the structure of palladium or nickel intermediates in cross-coupling reactions. ethz.chsheffield.ac.uk |

| In Situ IR Spectroscopy | Monitoring changes in functional groups, detecting short-lived species (e.g., metal-carbonyls). ethz.ch | Tracking the consumption of the C-Br bond and the formation of new bonds in real-time. |

| Density Functional Theory (DFT) | Calculation of transition state energies, reaction energy profiles, prediction of stereoselectivity. researchgate.netfrontiersin.org | Modeling the oxidative addition step of the C-Br bond to a metal center and predicting the feasibility of different reaction pathways. frontiersin.org |

| Cyclic Voltammetry | Redox potentials of catalytic species. | Understanding the electron-transfer steps in electrochemical and photoredox catalytic cycles. ethz.ch |

Sustainable and Green Chemistry Approaches for this compound Synthesis

Traditional methods for synthesizing haloalkanes often rely on harsh reagents and generate significant waste. wikipedia.org Future research will prioritize the development of greener synthetic routes to this compound and its derivatives, aligning with the principles of sustainable chemistry.

Alternative Brominating Agents: Moving away from molecular bromine to safer, solid N-bromo reagents like N-bromosuccinimide (NBS) is a step forward. acs.org Catalytic systems that use bromide salts with an oxidant represent an even greener approach.

Biocatalysis: The use of enzymes (biocatalysis) offers a highly selective and environmentally benign route for chemical synthesis. osti.govfrontiersin.org Future research could explore the use of engineered enzymes, such as halogenases, for the direct and selective bromination of a butenol precursor derived from biomass. The biocatalytic synthesis of functionalized catechols and other small molecules demonstrates the potential of this approach. rsc.org

Electrochemical Synthesis: Electrosynthesis can replace chemical oxidants and reductants with electricity, minimizing waste. thieme-connect.com Developing an electrochemical method for the bromination of 3-buten-1-ol (B139374), potentially sourced from biomass, would be a significant advance in green chemistry. chemicalbook.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core green chemistry principle. Catalytic methods that directly functionalize the C-H bonds of a butenol precursor would be highly atom-economical. Furthermore, using vinyl esters or sulfonates as "green" alternatives to volatile and hazardous vinyl bromide in subsequent coupling reactions is another promising strategy. mdpi.com

Table 4: Comparison of Synthetic Approaches

| Approach | Traditional Method | Emerging Green Alternative | Green Chemistry Benefit |

|---|---|---|---|

| Bromination | Molecular Bromine (Br₂) | Enzymatic bromination (e.g., using halogenases) | Mild conditions, high selectivity, reduced hazard. osti.govfrontiersin.org |

| Synthesis of Backbone | Petroleum-based feedstocks | Dehydration of bio-derived 1,4-butanediol. chemicalbook.com | Use of renewable resources. |

| Activation | Stoichiometric organometallics (e.g., Grignard) | Catalytic C-H activation or electrochemical methods. | Reduced waste, improved atom economy. thieme-connect.com |

| Overall Process | Multi-step synthesis with protection/deprotection | Catalytic one-pot or cascade reactions. | Reduced solvent use, energy consumption, and waste. frontiersin.org |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-3-buten-1-ol, and how can purity be validated?

- Methodological Answer : The synthesis of this compound (CAS RN: 76334-36-6) can be optimized using halogenation or allylic bromination protocols. Key parameters include reaction temperature (e.g., maintaining <100°C to avoid decomposition) and stoichiometric control of brominating agents. Purity validation requires gas chromatography (GC) coupled with mass spectrometry (MS) to detect impurities such as unreacted precursors or diastereomers. Density () and boiling point () from technical specifications serve as benchmarks for physical property comparisons.

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

- Methodological Answer : Infrared (IR) spectroscopy is critical for identifying functional groups. The Aldrich FT-IR spectral library (Entry 1038) provides reference peaks for the hydroxyl (O-H stretch at ~3400 cm) and C-Br bond (600–500 cm) . Nuclear magnetic resonance (NMR) analysis, particularly NMR, resolves structural ambiguities: the allylic bromine atom induces distinct deshielding of the adjacent carbon (δ ~120 ppm for the alkene carbons) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer : Classified under hazard category 4-3-III (flammable liquid, harmful if inhaled), handling requires inert atmosphere gloveboxes for air-sensitive reactions and fume hoods to mitigate vapor exposure. Secondary containment and spill kits should be available due to its high density (), which complicates spill management .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model the transition states of S2 mechanisms. The bromine atom’s electronegativity and steric hindrance from the butenol group influence activation energies. Comparative studies with analogs (e.g., 3-bromo-1-propanol) reveal lower reactivity due to conjugation stabilization in the allylic system .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatization?

- Methodological Answer : Contradictions often arise from variable solvent polarity or trace moisture. A systematic approach includes:

- Design of Experiments (DoE) : Fractional factorial designs to isolate critical factors (e.g., solvent, temperature).

- Data Triangulation : Cross-referencing NMR, GC-MS, and elemental analysis to verify product identity .

- Constraint-based analysis : Identifying over-constrained reaction conditions (e.g., incompatible solvent-catalyst pairs) using stochastic modeling .

Q. How does this compound contribute to atmospheric VOC models, and what are its environmental fate parameters?

- Methodological Answer : As a potential volatile organic compound (VOC), its atmospheric lifetime can be estimated using the Global Model of Natural VOC Emissions framework. Key parameters include Henry’s law constant (calculated from vapor pressure and solubility) and oxidation rates with hydroxyl radicals. Field measurements in temperate regions may require adjustments due to underrepresentation in existing models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。